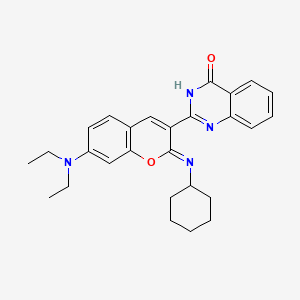
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. This particular compound features a unique structure that combines chromen and quinazolinone moieties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production methods for quinazolinones often utilize biocompatible catalysts in aqueous media to promote green and sustainable chemistry. For instance, electrochemical synthesis using iodine (I2) as a catalyst has been developed to induce C-H oxidation reactions, effectively cyclizing amides to various quinazolinones .
化学反应分析
Types of Reactions
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by iodine in electrochemical synthesis.
Condensation: Visible light-induced condensation with aldehydes.
Cyclization: Formation of quinazolinone rings from amides.
Common Reagents and Conditions
Fluorescein: Used as a photocatalyst in visible light-induced reactions.
TBHP: Acts as an oxidizing agent in condensation reactions.
Graphene Oxide Nanosheets: Catalyze reactions in aqueous media at room temperature.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which exhibit diverse biological and chemical properties.
科学研究应用
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one has several scientific research applications:
作用机制
The mechanism of action of 2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one involves its interaction with molecular targets and pathways. The compound’s quinazolinone moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .
相似化合物的比较
Similar Compounds
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its use in fluorescent probes and biological imaging.
2,3-Dihydroquinazolinones: Synthesized using graphene oxide nanosheets and exhibit similar biological activities.
Uniqueness
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one stands out due to its unique combination of chromen and quinazolinone moieties, which confer distinct luminescence properties and biological activities. Its synthesis using green chemistry methods also highlights its potential for sustainable industrial applications .
属性
CAS 编号 |
51347-64-9 |
|---|---|
分子式 |
C27H30N4O2 |
分子量 |
442.6 g/mol |
IUPAC 名称 |
2-[2-cyclohexylimino-7-(diethylamino)chromen-3-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C27H30N4O2/c1-3-31(4-2)20-15-14-18-16-22(25-29-23-13-9-8-12-21(23)26(32)30-25)27(33-24(18)17-20)28-19-10-6-5-7-11-19/h8-9,12-17,19H,3-7,10-11H2,1-2H3,(H,29,30,32) |
InChI 键 |
BTEBLYWASRSEID-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3CCCCC3)O2)C4=NC5=CC=CC=C5C(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


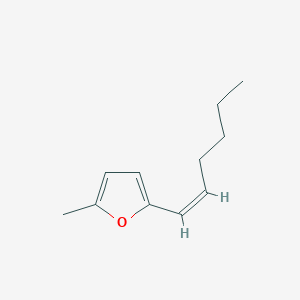
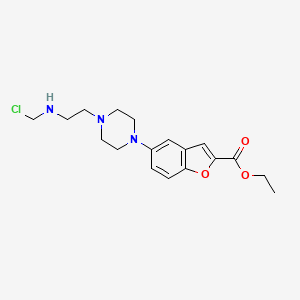
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
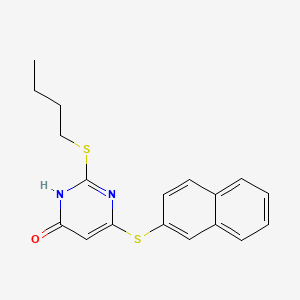
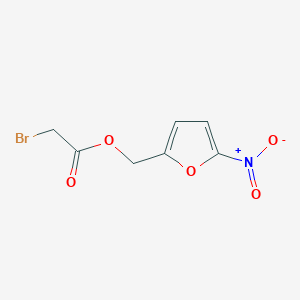
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)

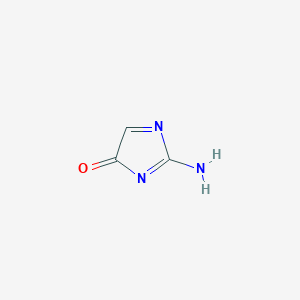


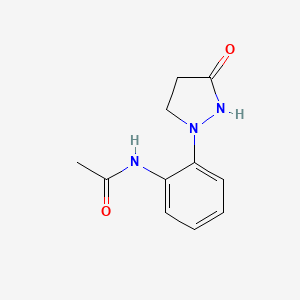
![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)
